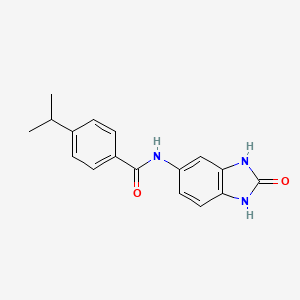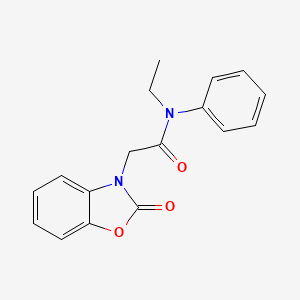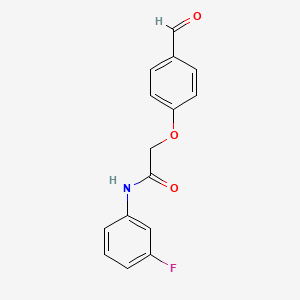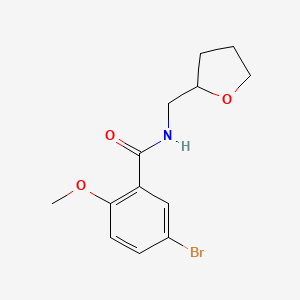
4-isobutoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
Overview
Description
4-isobutoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, commonly known as Tinuvin 770, is a widely used ultraviolet light stabilizer. It is a highly effective compound that is used in various industries, including plastics, coatings, and adhesives.
Mechanism of Action
Tinuvin 770 works by absorbing UV radiation and converting it into heat, which is then dissipated harmlessly. It acts as a sacrificial agent, absorbing the UV radiation before it can reach the material being protected. This mechanism of action makes Tinuvin 770 highly effective in protecting materials from UV radiation.
Biochemical and Physiological Effects
Tinuvin 770 has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized by the liver and excreted in the urine. However, further studies are needed to fully understand the biochemical and physiological effects of Tinuvin 770.
Advantages and Limitations for Lab Experiments
Tinuvin 770 has several advantages for use in lab experiments. It is a highly effective UV stabilizer that can protect materials from UV radiation, allowing for more accurate and reliable experimental results. However, Tinuvin 770 can also interfere with some analytical techniques, such as UV spectroscopy, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study and use of Tinuvin 770. One area of interest is the development of new and improved UV stabilizers that are more effective and have fewer limitations. Another potential direction is the use of Tinuvin 770 in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of Tinuvin 770 in these areas.
Scientific Research Applications
Tinuvin 770 is widely used as an ultraviolet light stabilizer in various industries, including plastics, coatings, and adhesives. It is used to protect these materials from the harmful effects of UV radiation, which can cause degradation and discoloration. In addition to its industrial applications, Tinuvin 770 has also been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)13-24-17-9-7-15(8-10-17)18(23)21-16-11-19(3,4)22-20(5,6)12-16/h7-10,14,16,22H,11-13H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZSOSFYLSWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4403441.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)
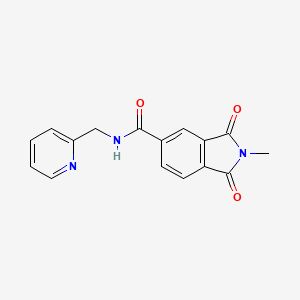
![(2-methoxyethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4403459.png)
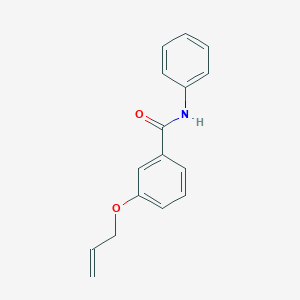
![N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4403469.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4403479.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403493.png)
